9,11-Dinitronaphtho[2,1-b][1]benzoxepine
Description
9,11-Dinitronaphtho[2,1-b][1]benzoxepine is a tricyclic aromatic compound featuring a fused naphthalene-benzoxepine system with nitro groups at positions 9 and 11.
Properties
Molecular Formula |
C18H10N2O5 |
|---|---|
Molecular Weight |
334.3g/mol |
IUPAC Name |
5,7-dinitro-2-oxatetracyclo[9.8.0.03,8.012,17]nonadeca-1(11),3,5,7,9,12,14,16,18-nonaene |
InChI |
InChI=1S/C18H10N2O5/c21-19(22)12-9-16(20(23)24)15-7-6-14-13-4-2-1-3-11(13)5-8-17(14)25-18(15)10-12/h1-10H |
InChI Key |
XIHJOBWXVAGSCV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=C(C=C4O3)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C(C=C(C=C4O3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| 9,11-Dinitronaphtho[2,1-b][1]benzoxepine | Naphtho-benzoxepine | -NO₂ at C9, C11 | Ether linkage, nitro groups |
| 8-Nitronaphtho[2,1-b]furan | Naphtho[2,1-b]furan | -NO₂ at C8 | Furan ring, nitro group |
| Naphtho[2,1-b]furopyrazoline | Naphthofuran-pyrazoline | Aryl, acetyl substituents | Pyrazoline ring |
| Diazepine-fused derivatives | Naphthofuran-diazepine | -Br/-NO₂ at C8 | Diazepine ring, halogen/nitro |
Antimicrobial Activity
Nitro-substituted naphtho-fused compounds exhibit broad-spectrum antimicrobial activity:
- 8-Nitronaphtho[2,1-b]furan derivatives : Demonstrated antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans .
- Diazepine/triazepine analogs : Compound 13a-d (triazepines) showed moderate activity against Gram-positive bacteria, with MIC values ranging from 12.5–50 µg/mL .
- Naphtho[2,1-b]furopyrazolines : Compound 4e exhibited potent antimicrobial activity comparable to standard drugs .
Antitumor Activity
Nitro and hydroxyl substituents enhance antitumor efficacy:
- Dinitro-naphthofuran carboxamides : Compound 13k (IC₅₀ = 0.57 µM against SMMC-7721 liver cancer cells) outperformed 5-fluorouracil (IC₅₀ = 20.21 µM) .
Physicochemical and Functional Properties
- In contrast, unsubstituted analogs showed transient radical stability .
- Metabolic Stability : Nitro groups in naphtho[2,1-b]furan derivatives undergo hepatic oxidation to hydroxylated metabolites, which may influence bioavailability and toxicity .
Table 3: Electrochemical Properties
| Compound | Oxidation Potential (V) | Radical Stability | Application Potential |
|---|---|---|---|
| 6,7-Dimethoxynaphthothiophene | 1.55 | Stable radical formation | Organic semiconductors |
| 8-Methoxynaphthothiophene | 1.55 | Short-lived radical | Limited optoelectronic use |
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